

Spectroscopic Profile of 3-Methylpentanal: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylpentanal** (C₆H₁₂O), a branched-chain aldehyde. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and use in research and development.

Data Presentation

The spectroscopic data for **3-Methylpentanal** is summarized in the tables below. This allows for a clear and concise reference for researchers.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Methylpentanal

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and may vary from experimental values.



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~9.75	Triplet (t)	1H	~1.9	H1 (Aldehyde)
~2.39	Multiplet (m)	1H	-	H2a
~2.17	Multiplet (m)	1H	-	H2b
~1.95	Multiplet (m)	1H	-	Н3
~1.40	Multiplet (m)	2H	-	H4
~0.93	Triplet (t)	3H	~7.4	H5
~0.91	Doublet (d)	3H	~6.9	H6

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Methylpentanal

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and may vary from experimental values.

Chemical Shift (δ) ppm	Carbon Atom Assignment	
~203.0	C1 (Carbonyl)	
~51.1	C2	
~34.2	C3	
~25.4	C4	
~19.0	C6	
~11.5	C5	

Table 3: Infrared (IR) Spectroscopy Data for 3-Methylpentanal



Source: NIST Gas Phase Spectrum.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2965	Strong	C-H stretch (alkane)
~2875	Strong	C-H stretch (alkane)
~2715	Medium	C-H stretch (aldehyde)
~1735	Strong	C=O stretch (aldehyde)
~1460	Medium	C-H bend (alkane)
~1380	Medium	C-H bend (alkane)

Table 4: Mass Spectrometry (MS) Data for 3-Methylpentanal

Source: NIST, Electron Ionization (EI).[2]

m/z	Relative Intensity (%)	Assignment
100	5	[M] ⁺ (Molecular Ion)
71	35	[M - CHO]+
57	100	[C ₄ H ₉] ⁺ (tert-Butyl cation)
43	55	[C ₃ H ₇] ⁺
41	60	[C₃H₅] ⁺
29	70	[C ₂ H ₅] ⁺ or [CHO] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.



Methodology:

- Sample Preparation: A sample of **3-Methylpentanal** (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- ¹H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard pulse-acquire sequence is used.
 - Parameters such as spectral width, acquisition time, and relaxation delay are optimized.
 - Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
 - A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **3-Methylpentanal**.

Methodology:



- Sample Preparation: As **3-Methylpentanal** is a liquid, a thin film is prepared. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a uniform thin film.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric or instrumental interferences.
- Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument scans a range of infrared frequencies (typically 4000-400 cm⁻¹).
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Methylpentanal**.

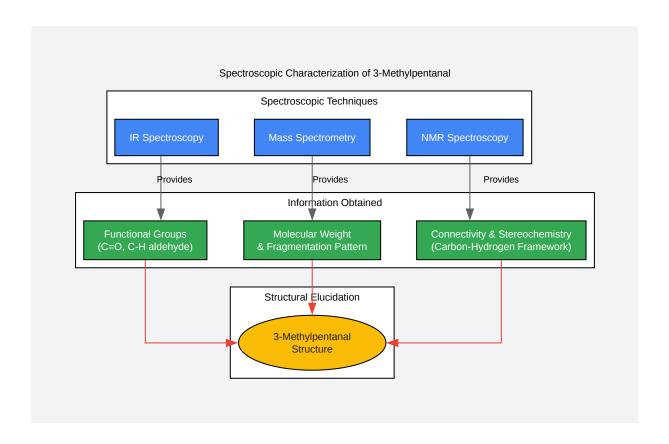
Methodology:

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system.
- Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and fragment ions.[3]
- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.



Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural characterization of an organic compound like **3-Methylpentanal**.



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Caption: Workflow for the structural elucidation of **3-Methylpentanal**.

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References

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